![molecular formula C11H20FNO3 B2357190 Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2375270-86-1](/img/structure/B2357190.png)
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of carbamates like Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate often involves the use of tert-butyl carbamates (Boc) as a key component. Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis
Carbamates are known to undergo various chemical reactions. For instance, they can undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . Also, carbamates derived from ammonia or aliphatic amines are sufficiently long-lived .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate has been explored as an important intermediate in the synthesis of various biologically active compounds. For instance, Bingbing Zhao and colleagues (2017) developed a synthetic method for a compound structurally similar to this compound, used in the production of biologically active substances like omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).
Application in Organic Synthesis
- The compound has also been utilized in the preparation and reactions of various organic compounds. For instance, Leandro Piovan and colleagues (2011) conducted a study on the enzymatic kinetic resolution of a compound similar to this compound. This study provided insights into creating optically pure enantiomers for use in organic synthesis (Piovan et al., 2011).
Role in Cycloaddition Reactions
- A study by A. Padwa et al. (2003) discussed the use of a similar compound in cycloaddition reactions, showcasing its versatility in facilitating complex organic reactions (Padwa et al., 2003).
Development of Agonists
- In pharmacological research, compounds like this compound have been used as key intermediates. For instance, Xianyu Sun and colleagues (2014) converted a structurally related compound into N-Boc-protected urea, a crucial intermediate for preparing agonists of metabotropic glutamate receptor 5, indicating its potential in drug development (Sun et al., 2014).
Safety and Hazards
Future Directions
Carbamates, including Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate, continue to play a pivotal role in modern drug discovery and medicinal chemistry. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Future research may focus on further exploring the diverse applications of carbamates in various fields.
properties
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVIVRDSGCIAPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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